molecular formula C16H15N B14233329 3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole CAS No. 717822-21-4

3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B14233329
CAS No.: 717822-21-4
M. Wt: 221.30 g/mol
InChI Key: FXZPGAKQYQOSOM-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole is an organic compound that features a biphenyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole typically involves the reaction of biphenyl derivatives with pyrrole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a biphenyl halide and a pyrrole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the biphenyl ring .

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-([1,1’-Biphenyl]-4-yloxy)-7-hydroxy-4H-chromen-4-one
  • Biphenyl
  • Phenylbenzene

Uniqueness

3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole is unique due to its combination of a biphenyl group and a dihydropyrrole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

717822-21-4

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3-(4-phenylphenyl)-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C16H15N/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-16/h1-10,17H,11-12H2

InChI Key

FXZPGAKQYQOSOM-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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